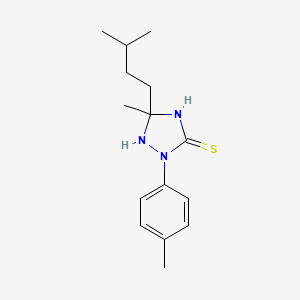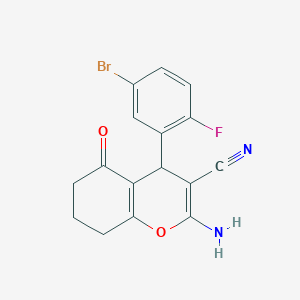![molecular formula C22H30N2O5 B11522318 Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate](/img/structure/B11522318.png)
Ethyl 1-({5,5-dimethyl-2'-oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indol]-1'-YL}methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-({5,5-dimethyl-2’-oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an indole moiety, a piperidine ring, and a dioxane ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-({5,5-dimethyl-2’-oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable dioxane precursor. This step often requires the use of a strong acid or base to facilitate the formation of the spirocyclic structure.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the spirocyclic intermediate.
Esterification: Finally, the carboxylate ester group is introduced via esterification, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({5,5-dimethyl-2’-oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole moiety or the piperidine ring, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the dioxane or indole rings, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 1-({5,5-dimethyl-2’-oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to its piperidine and indole components.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of spirocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of spirocyclic structures and their interactions with various biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which Ethyl 1-({5,5-dimethyl-2’-oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the piperidine ring may modulate neurotransmitter release. The spirocyclic structure could also influence the compound’s binding affinity and specificity for various enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with a spirocyclic indoline structure, which share some structural similarities but differ in their functional groups.
Piperidine Carboxylates: These compounds have a piperidine ring with a carboxylate group but lack the spirocyclic and indole components.
Dioxane Derivatives: Compounds containing a dioxane ring, which may have different substituents compared to the indole and piperidine rings.
Uniqueness
Ethyl 1-({5,5-dimethyl-2’-oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indol]-1’-YL}methyl)piperidine-4-carboxylate is unique due to its combination of a spirocyclic structure with an indole and piperidine ring. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
Molecular Formula |
C22H30N2O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 1-[(5,5-dimethyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-4-27-19(25)16-9-11-23(12-10-16)15-24-18-8-6-5-7-17(18)22(20(24)26)28-13-21(2,3)14-29-22/h5-8,16H,4,9-15H2,1-3H3 |
InChI Key |
BGDUAOQQIAHVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C4(C2=O)OCC(CO4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11522236.png)
![4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11522240.png)
![Ethyl 4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11522245.png)
![N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine](/img/structure/B11522247.png)



![3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522272.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11522280.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522283.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B11522307.png)
![(4E)-1-hexyl-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11522313.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(2-methoxyphenyl)amino]ethyl 2-bromobenzoate](/img/structure/B11522317.png)
